

An In-Depth Technical Guide to the Discovery and History of Cyclohexadecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexadecanone

Cat. No.: B1615262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexadecanone, a significant macrocyclic musk, has a rich history intertwined with the pioneering work of early 20th-century chemists and the quest to understand and replicate natural fragrances. Initially identified as a minor constituent of civet musk, the secretion of the African civet cat (*Civettictis civetta*), its unique and persistent odor has made it a valuable ingredient in the fragrance industry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production methods of **Cyclohexadecanone**. It includes detailed experimental protocols for key synthetic transformations, a compilation of its physicochemical properties, and an exploration of its biological activities, including its role as a pheromone and its potential antimicrobial effects.

Discovery and Historical Context

The journey to understanding and synthesizing macrocyclic ketones like **Cyclohexadecanone** began with the groundbreaking research of Leopold Ružička in the 1920s. His work on large carbon rings, which was awarded the Nobel Prize in Chemistry in 1939, defied the prevailing belief that rings with more than eight carbon atoms would be unstable.

Cyclohexadecanone was identified as a naturally occurring compound in the glandular secretions of the civet cat.^{[1][2]} Analysis of civet absolute, the concentrated extract of the raw musk, revealed the presence of a complex mixture of odoriferous compounds, with civetone

being the major component.^[2] Gas chromatography-mass spectrometry (GC-MS) analysis of Chinese civet has confirmed that **Cyclohexadecanone** is a main constituent alongside civetone and cyclopentadecanone.^[1]

The first synthesis of a macrocyclic musk, cyclopentadecanone (Exaltone®), was accomplished by Ružička in 1926 through the thermal decomposition of the thorium salt of the corresponding dicarboxylic acid, a method now known as the Ruzicka large ring synthesis.^[3] This paved the way for the synthesis of other macrocyclic ketones, including **Cyclohexadecanone**. Later, in 1947, M. Stoll and A. Rouve published further work on the synthesis of macrocyclic musk compounds, contributing to the expanding knowledge in this area.^{[4][5]}

Physicochemical Properties

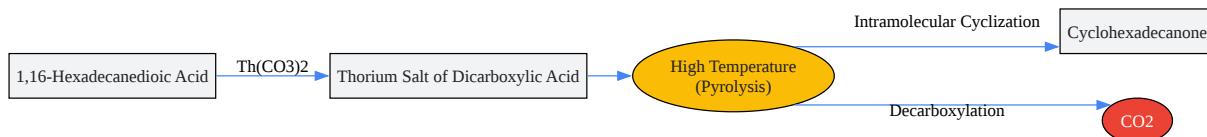
Cyclohexadecanone is a white, crystalline solid at room temperature with a characteristic animalic, powdery, and intense musk odor.^{[6][7]} A comprehensive summary of its quantitative properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₀ O	[8]
Molecular Weight	238.41 g/mol	[8]
CAS Number	2550-52-9	[8]
Appearance	White solid	[6]
Melting Point	66 °C (151 °F; 339 K)	[6]
Boiling Point	340-341 °C @ 760 mmHg	[7]
Vapor Pressure	0.000120 mmHg @ 25.00 °C (est.)	[7]
Density	0.8962 g/cm ³ @ 60 °C	[1]
Solubility in Water	0.1915 mg/L @ 25 °C (est.)	[7]
logP (o/w)	6.091 (est.)	[7]
Flash Point	299.00 °F (148.33 °C) (TCC)	[7]
Refractive Index	1.48500 to 1.49200 @ 20.00 °C	[9]
Kovats Retention Index (Standard non-polar)	1731	[3]
Kovats Retention Index (Standard polar)	2392	[3]

Synthesis of Cyclohexadecanone

The synthesis of **Cyclohexadecanone** has evolved from the initial, low-yield historical methods to more efficient and scalable industrial processes.

Historical Synthesis: Ruzicka Large Ring Synthesis


The foundational method for synthesizing macrocyclic ketones was developed by Leopold Ružička.^[3] This reaction involves the intramolecular cyclization of a long-chain dicarboxylic

acid via the pyrolysis of its thorium or cerium salt.

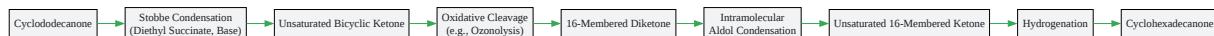
Experimental Protocol: Ruzicka Large Ring Synthesis of **Cyclohexadecanone**

- Starting Material: 1,16-Hexadecanedioic acid.
- Procedure:
 - The dicarboxylic acid is neutralized with a stoichiometric amount of thorium carbonate or cerium(III) carbonate to form the corresponding salt.
 - The salt is then subjected to dry distillation under high vacuum.
 - The high temperature promotes the intramolecular cyclization and decarboxylation, yielding the crude macrocyclic ketone.
 - The product is purified by fractional distillation.

Note: This method generally results in low yields due to competing intermolecular reactions leading to polymer formation.

[Click to download full resolution via product page](#)

Ruzicka Large Ring Synthesis Workflow


Modern Synthesis Routes

Modern industrial synthesis of **Cyclohexadecanone** typically starts from more readily available precursors like cyclododecanone or 1,9-cyclohexadecadiene.

One common strategy involves the ring expansion of cyclododecanone, an inexpensive starting material derived from the trimerization of 1,3-butadiene.^[3] Various methods for ring expansion have been developed, often involving multi-step sequences. A representative example is the condensation with diethyl succinate followed by a series of transformations.

Experimental Protocol: Ring Expansion of Cyclododecanone (Conceptual)

- Starting Material: Cyclododecanone.
- Procedure (Illustrative):
 - Stobbe Condensation: Cyclododecanone is condensed with diethyl succinate in the presence of a strong base (e.g., potassium tert-butoxide) to form a γ -keto ester.
 - Cyclization and Decarboxylation: The intermediate is cyclized, hydrolyzed, and decarboxylated to yield an unsaturated bicyclic ketone.
 - Reductive Cleavage: The double bond is cleaved, for instance, by ozonolysis followed by reductive workup, to open the smaller ring and form a larger diketone.
 - Intramolecular Aldol Condensation and Hydrogenation: The diketone undergoes an intramolecular aldol condensation to form an unsaturated 16-membered ring ketone, which is then hydrogenated to yield **Cyclohexadecanone**.

[Click to download full resolution via product page](#)

Ring Expansion Synthesis Workflow

A prevalent commercial method for producing **Cyclohexadecanone** is the catalytic hydrogenation of 8-cyclohexadecene-1-one.^[6]

Experimental Protocol: Hydrogenation of 8-Cyclohexadecene-1-one

- Starting Material: 8-Cyclohexadecene-1-one (mixture of cis and trans isomers).

- Catalyst: Palladium on carbon (Pd/C), typically 5-10% loading.
- Solvent: An inert solvent such as ethanol, methanol, or ethyl acetate.
- Procedure:
 - 8-Cyclohexadecene-1-one is dissolved in the chosen solvent in a hydrogenation apparatus.
 - The catalyst is added to the solution.
 - The system is flushed with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas.
 - The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.
 - The reaction is monitored by techniques such as gas chromatography (GC) to ensure completion.
 - Upon completion, the catalyst is removed by filtration through a pad of celite.
 - The solvent is removed under reduced pressure to yield crude **Cyclohexadecanone**.
 - The product can be further purified by recrystallization or distillation.

Biological Activity

Pheromonal Activity

Cyclohexadecanone has been identified as a component of the perineal gland secretion of the African civet, which is used for territorial marking and communication.[\[10\]](#) This suggests a role as a semiochemical or pheromone. In mammals, pheromones are primarily detected by the vomeronasal organ (VNO), which contains specialized chemoreceptors. The binding of a pheromone to its receptor initiates a signal transduction cascade that ultimately leads to a neuronal signal being sent to the brain, influencing behavior.

[Click to download full resolution via product page](#)

Generalized Mammalian Pheromone Signaling Pathway

Antimicrobial Activity

Some studies have suggested that **Cyclohexadecanone** possesses antibacterial and antifungal properties. The proposed mechanism of action for many lipophilic compounds, including terpenes and macrocyclic ketones, involves the disruption of the microbial cell membrane.[11][12] The lipophilic nature of **Cyclohexadecanone** allows it to intercalate into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately cell death. However, the specific antimicrobial efficacy and spectrum of **Cyclohexadecanone** require further investigation.

Conclusion

Cyclohexadecanone stands as a testament to the remarkable progress in organic synthesis, from its discovery as a trace component in a natural animal secretion to its efficient industrial production. The pioneering work of Ružička laid the theoretical and practical groundwork for the synthesis of macrocyclic compounds. Modern synthetic methods have made **Cyclohexadecanone** and other macrocyclic musks readily available for their widespread use in the fragrance industry. Ongoing research into its biological activities, particularly its pheromonal and potential antimicrobial properties, may open new avenues for its application in pest management and as a lead compound in drug discovery. This guide provides a foundational understanding for researchers and professionals in these fields to appreciate the history and chemistry of this fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclodecanone | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. multisite.itb.ac.id [multisite.itb.ac.id]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. [Synthesis of macrocyclic products with a musky odor; on cyclic acyloines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Syntheses of macrocyclic products with a musky odor; new synthesis of muscone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexadecanone - Wikipedia [en.wikipedia.org]
- 7. cyclohexadecanone, 2550-52-9 [thegoodscentscopy.com]
- 8. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. composition of perineal gland secretion (musk) from the african civet civetictis civetta (schreber, 1776) | International Journal of Current Research [journalcra.com]
- 11. Mechanisms of antibacterial action of three monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and History of Cyclohexadecanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1615262#discovery-and-history-of-cyclohexadecanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com